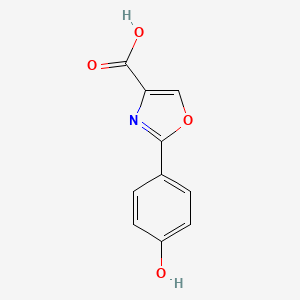
2-(4-Hydroxyphenyl)oxazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyphenyl group adds to its versatility, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods: While specific industrial production methods for 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid are not widely documented, the general approach involves scalable flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product without the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as halides and bases can be used for nucleophilic substitution reactions on the hydroxyphenyl group.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anti-biofilm activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Oxazolecarboxylic acid: This compound lacks the hydroxyphenyl group, making it less versatile in terms of chemical modifications.
2-(2-Hydroxyphenyl)-2-oxazolin-4-carbonyl group: This compound has a similar structure but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.
Uniqueness: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and oxazole moieties, which confer a combination of chemical reactivity and biological activity not found in simpler oxazole derivatives.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
GUAZZCIPXOGMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)


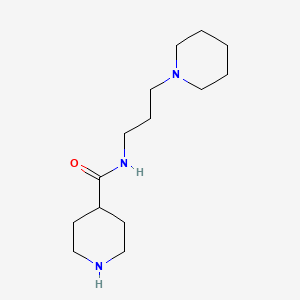
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
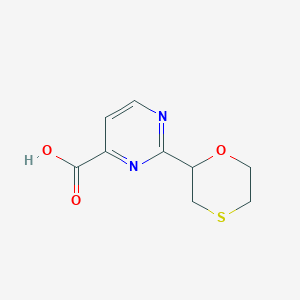
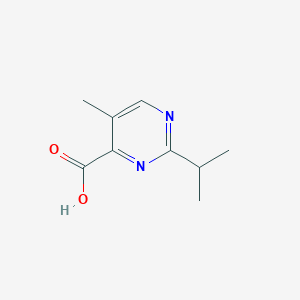
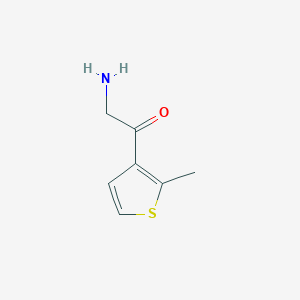
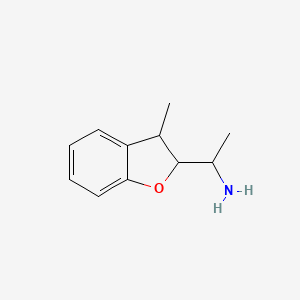
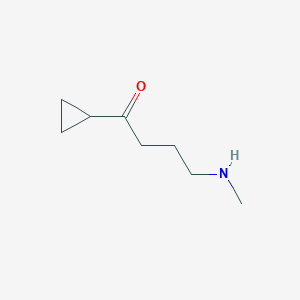
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

